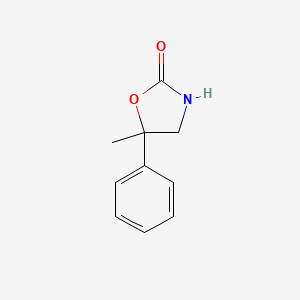

5-Methyl-5-phenyl-1,3-oxazolidin-2-one

Description

The compound 5-Methyl-5-phenyl-1,3-oxazolidin-2-one belongs to the oxazolidinone class, a group of five-membered heterocyclic organic compounds containing both nitrogen and oxygen in the ring. wikipedia.org Specifically, it is a derivative of 2-oxazolidinone (B127357), which is the most investigated isomer in drug discovery and synthetic chemistry. rsc.org The core structure of oxazolidinones makes them versatile scaffolds, acting as bioisosteres for groups like carbamates and ureas, which allows them to form hydrogen bonds with amino acid residues while offering greater metabolic stability. rsc.org This structural feature is central to their broad applicability in medicinal and organic chemistry.

Structure

3D Structure

Properties

CAS No. |

52553-03-4 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

5-methyl-5-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H11NO2/c1-10(7-11-9(12)13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) |

InChI Key |

BEKBWPRBKFIVDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 5 Phenyl 1,3 Oxazolidin 2 One and Its Stereoisomers

Foundational Synthetic Routes to the 1,3-Oxazolidin-2-one Ring System

The construction of the 1,3-oxazolidin-2-one core relies on several classical and robust synthetic transformations. These foundational methods provide access to the basic heterocyclic structure, which can then be further elaborated or resolved to obtain specific stereoisomers.

Condensation Reactions of 2-Aminoalcohols with Carbonyl Precursors

One of the most direct and widely employed methods for the synthesis of 1,3-oxazolidin-2-ones is the condensation of β-aminoalcohols with a suitable one-carbon carbonyl equivalent. researchgate.net This approach is valued for its atom economy and the ready availability of the starting aminoalcohol precursors. A variety of carbonylating agents have been successfully utilized, each with its own advantages and limitations.

Commonly used carbonyl precursors include the highly reactive but hazardous phosgene (B1210022) and its safer solid equivalent, triphosgene. nih.govbiu.ac.il These reagents readily react with 2-aminoalcohols to form the corresponding carbamates, which subsequently undergo intramolecular cyclization to yield the oxazolidinone ring. Alternative, less hazardous carbonylating agents include dialkyl carbonates, such as diethyl carbonate and dimethyl carbonate, as well as cyclic carbonates like ethylene (B1197577) carbonate. researchgate.netnih.gov The reactions with these precursors often require catalysts, such as phosphazene bases or metal oxides, and elevated temperatures to proceed efficiently. researchgate.netresearchgate.net The choice of carbonyl precursor and reaction conditions can be tailored based on the specific substrate and desired scale of the synthesis.

| Carbonyl Precursor | Typical Reaction Conditions | Advantages | Disadvantages |

| Phosgene/Triphosgene | Base (e.g., pyridine), inert solvent | High reactivity, good yields nih.gov | High toxicity, requires careful handling |

| Dialkyl Carbonates | Base or catalyst, elevated temperature | Safer than phosgene, readily available | Often requires harsher conditions, moderate yields nih.gov |

| Cyclic Carbonates | Catalyst (e.g., K2CO3, MgO), solvent or neat | Atom economical, safer reagents | May require specific catalysts and conditions researchgate.netrsc.org |

| Urea | High temperature, neat or high-boiling solvent | Inexpensive, readily available | High temperatures required, potential for side products nih.gov |

This table provides a summary of common carbonyl precursors used in the synthesis of 1,3-oxazolidin-2-ones via condensation with 2-aminoalcohols.

Cyclization Reactions of Primary Amines with Carbonate Salts and Halomethyloxiranes

An alternative strategy for the construction of the 1,3-oxazolidin-2-one ring involves a multi-component reaction between a primary amine, a carbonate salt, and a halomethyloxirane. This method provides a convenient route to N-substituted oxazolidinones.

In a typical procedure, a primary amine is reacted with a carbonate salt, such as potassium carbonate (K₂CO₃), and a halomethyloxirane, like epichlorohydrin, in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA). This reaction proceeds through a proposed oxazinanone intermediate, which then rearranges to form the thermodynamically more stable five-membered oxazolidinone ring. This method is applicable to a wide range of primary amines, allowing for the synthesis of diverse N-substituted oxazolidinone derivatives, including chiral variants if an enantiomerically pure amine is used as the starting material.

Enantioselective and Diastereoselective Synthesis Strategies

The synthesis of enantiomerically pure 5-Methyl-5-phenyl-1,3-oxazolidin-2-one is of paramount importance, particularly for its application as a chiral auxiliary. To this end, several advanced stereoselective synthetic methodologies have been developed.

Chiral Auxiliary Applications of this compound in Asymmetric Synthesis

The (4S,5R)- and (4R,5S)- isomers of 4-methyl-5-phenyl-2-oxazolidinone are well-established Evans' chiral auxiliaries. wikipedia.org These auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The phenyl group at the 5-position and the methyl group at the 4-position create a defined chiral environment that effectively shields one face of the enolate derived from an N-acylated auxiliary, leading to high diastereoselectivity in reactions such as alkylations and aldol (B89426) condensations. wikipedia.orgamazonaws.com

For instance, after acylation of the nitrogen atom, the resulting N-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one can be deprotonated to form a chiral enolate. The steric bulk of the phenyl group directs the approach of an electrophile (e.g., an alkyl halide or an aldehyde) to the opposite face of the enolate, resulting in the formation of a new stereocenter with a high degree of stereocontrol. Following the stereoselective reaction, the chiral auxiliary can be cleaved under mild conditions, yielding the enantiomerically enriched product and recovering the auxiliary for reuse.

| Reaction Type | Electrophile | Key Feature | Diastereoselectivity |

| Alkylation | Alkyl Halide | Formation of a chiral enolate | High (often >95% de) |

| Aldol Condensation | Aldehyde | Formation of a chair-like transition state | High (often >95% de) illinoisstate.edu |

| Michael Addition | α,β-Unsaturated Carbonyl | Controlled 1,4-addition | High diastereoselectivity |

This table summarizes the application of 4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary in key asymmetric transformations.

Integration of Asymmetric Aldol Reactions with Modified Curtius Protocols for Scaffold Construction

A powerful strategy for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones involves a sequence combining a chiral auxiliary-mediated asymmetric aldol reaction with a modified Curtius rearrangement. nih.govmdpi.com This approach allows for the efficient construction of the oxazolidinone core with precise control over the stereochemistry at the C4 and C5 positions.

The synthesis commences with an Evans-type asymmetric aldol reaction between an N-acylated chiral oxazolidinone and an aldehyde to furnish a β-hydroxy carbonyl compound with high diastereoselectivity. nih.gov The subsequent key step is a nucleophilic azidation followed by a Curtius rearrangement. Treatment of the aldol adduct with an azide (B81097) source, such as trimethylsilyl (B98337) azide (Me₃SiN₃), leads to the formation of an acyl azide intermediate. Upon heating, this intermediate undergoes a Curtius rearrangement to form an isocyanate, which is then trapped intramolecularly by the adjacent hydroxyl group to afford the desired 4,5-disubstituted oxazolidin-2-one as a single diastereomer. nih.gov This elegant cascade process provides a direct and highly stereoselective route to complex oxazolidinone structures. nih.govmdpi.com

Lewis Acid Catalyzed Stereoselective Additions for Enantiopure Oxazolidinones

Lewis acid catalysis has emerged as a potent tool for the enantioselective synthesis of oxazolidinones. Chiral Lewis acids can activate substrates and create a chiral environment, thereby inducing high stereoselectivity in carbon-carbon and carbon-heteroatom bond-forming reactions.

One notable example is the direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aldehydes, catalyzed by a chiral nickel(II)-Tol-BINAP complex. nih.gov While this example uses a thiazolidinethione, the principles are applicable to oxazolidinone synthesis. The chiral Lewis acid coordinates to the carbonyl group, facilitating the formation of a chiral enolate and directing the facial selectivity of the subsequent aldol addition. This results in the formation of the aldol adduct with outstanding stereocontrol.

Another approach utilizes chiral magnesium phosphate (B84403) catalysts for the enantioselective addition of alcohols to imines, forming hemiaminal intermediates. acs.org These intermediates can then undergo intramolecular cyclization to afford chiral 1,3-oxazolidines with high yields and excellent enantioselectivities. acs.org Subsequent oxidation of the oxazolidine (B1195125) can then yield the corresponding oxazolidinone. These Lewis acid-catalyzed methods offer a highly efficient and versatile means of accessing enantiopure oxazolidinones.

| Catalyst System | Reaction Type | Key Intermediate | Stereoselectivity |

| Chiral Nickel(II)-Tol-BINAP | Direct Aldol Addition | Chiral Metal Enolate | High ee and dr nih.gov |

| Chiral BINOL Magnesium Phosphate | Alcohol addition to imine | Hemiaminal | High ee acs.org |

This table highlights examples of Lewis acid-catalyzed stereoselective syntheses relevant to the formation of enantiopure oxazolidinones.

Organocatalytic and Transition Metal-Catalyzed Enantioselective Pathways

Modern synthetic chemistry leverages a variety of catalytic systems to construct the oxazolidinone core with high precision. These methods often provide enantioselective pathways to chiral molecules, which are of significant interest in pharmaceutical development.

Copper-Catalyzed Carbon Dioxide Fixation and Cyclization

The utilization of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry, and its application in synthesizing oxazolidinones is a prime example of this principle. postech.ac.krresearchgate.net Copper-catalyzed reactions have been developed for the carboxylative cyclization of propargylic amines with CO₂. researchgate.net This method is highly atom-economical and often proceeds under mild conditions. researchgate.net In a typical system, a copper(I) catalyst activates the terminal alkyne of the propargylic amine, facilitating the addition of the amine to the alkyne. This intermediate then undergoes carboxylation with CO₂, followed by an intramolecular cyclization to yield the 5-methylene-1,3-oxazolidin-2-one product. Subsequent reduction of the exocyclic double bond would lead to the 5-substituted oxazolidinone core.

Another copper-catalyzed approach involves a multicomponent reaction for the synthesis of related oxazolidinedione structures from 2-bromo-3-phenylacrylic acid derivatives, amines, and CO₂. postech.ac.krrsc.org These reactions typically employ a catalyst like copper(I) oxide (Cu₂O) and a base such as cesium carbonate (Cs₂CO₃) at elevated temperatures. postech.ac.krrsc.org While this specific method yields oxazolidine-2,4-diones, it highlights the utility of copper catalysis in activating substrates for CO₂ incorporation. rsc.org

Table 1: Representative Conditions for Copper-Catalyzed CO₂ Fixation

| Reactants | Catalyst System | Base | Conditions | Product Type |

|---|---|---|---|---|

| Propargylic Amines, CO₂ | Copper(I) salt | Varies | Mild temperature, atmospheric pressure | 5-Methylene-1,3-oxazolidin-2-ones |

Palladium-Catalyzed N-Arylation Approaches

Palladium catalysis is a powerful tool for forming carbon-nitrogen bonds, particularly in the N-arylation of heterocyclic compounds like oxazolidinones. This reaction, often a variant of the Buchwald-Hartwig amination, allows for the introduction of an aryl group onto the nitrogen atom of a pre-existing this compound ring. This approach is crucial for synthesizing a diverse library of N-aryl oxazolidinone derivatives, which are prominent in many antibacterial agents. nih.gov

The reaction typically involves a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can strongly influence the reaction's efficiency and scope. semanticscholar.org While this method does not form the oxazolidinone ring itself, it is a key advanced methodology for functionalizing the core structure.

Copper-Catalyzed N-Arylation

The copper-catalyzed N-arylation of amides and heterocycles, known as the Ullmann-Goldberg reaction, provides an alternative and often more economical approach compared to palladium-catalyzed methods. This transformation is highly effective for the N-arylation of oxazolidinones. lookchem.com The synthesis of pharmaceutically important molecules, including the antibiotic Linezolid, utilizes this key step to construct the N-aryloxazolidinone core. lookchem.com

The reaction conditions typically involve a copper(I) source, such as copper(I) iodide (CuI), a ligand (often a diamine like ethylenediamine (B42938) or N,N'-dimethylethylenediamine), and a base like potassium phosphate (K₃PO₄) in a suitable solvent such as dioxane. lookchem.com This methodology is robust and tolerates a wide range of functional groups on both the aryl halide and the oxazolidinone substrate.

Table 2: General Conditions for Transition Metal-Catalyzed N-Arylation of Oxazolidinones

| Metal Catalyst | Ligand | Base | Substrates | Application |

|---|---|---|---|---|

| Palladium (e.g., Pd₂(dba)₃) | Phosphine Ligands (e.g., XPhos) | Cs₂CO₃, K₂CO₃ | Oxazolidinone, Aryl Halides | Synthesis of N-Aryl Oxazolidinone Derivatives semanticscholar.org |

Chiral Organoselenium Catalysis in Oxazolidinone Formation

A significant advancement in the enantioselective synthesis of 2-oxazolidinones involves the use of chiral organoselenium catalysts. nih.govorganic-chemistry.orgacs.org This method provides a direct route to enantioenriched 2-oxazolidinones from simple starting materials like N-Boc protected amines and alkenes. acs.orgfigshare.com The reaction proceeds via an enantioselective oxyamination of the alkene. acs.org

The process is catalyzed by a chiral organoselenium compound, which is activated by an oxidant. organic-chemistry.org A critical component for the success of this transformation is the inclusion of an additive like triisopropylsilyl chloride (TIPSCl). nih.govacs.org This additive is believed to sequester fluoride (B91410) ions generated from the oxidant (e.g., N-fluorocollidinium tetrafluoroborate), thereby suppressing side reactions. organic-chemistry.orgacs.org This catalytic cycle enables the formation of a variety of 5-substituted 2-oxazolidinones in moderate to high yields with excellent enantioselectivities. acs.org The catalyst provides high enantiofacial discrimination for terminal alkenes bearing an aryl substituent. acs.org

Table 3: Chiral Organoselenium Catalysis for Enantioselective Oxazolidinone Synthesis acs.org

| Substrates | Catalyst | Oxidant | Additive | Key Feature |

|---|

Tandem Copper and Photoredox Catalysis for Alkene Difunctionalization

A novel and powerful strategy for synthesizing 5-substituted 2-oxazolidinones is the tandem use of copper and photoredox catalysis for the difunctionalization of alkenes. researchgate.net This method achieves a radical amino-oxygenation of olefins using amine-derived tert-butyl chloro-carbamates as sources for both nitrogen and oxygen. researchgate.net This approach is distinguished by its ability to form both the C-N and C-O bonds in a single, atom-economical step under relatively mild, base-free conditions. researchgate.net

The proposed mechanism involves the generation of an amidyl radical from the chloro-carbamate via photoredox catalysis. This radical then adds to the alkene in a Markovnikov-selective manner to produce a carbon-centered radical intermediate. researchgate.net This intermediate is subsequently oxidized by a copper(II) species to a carbocation. researchgate.net Finally, an intramolecular nucleophilic attack by the oxygen of the tert-butoxycarbonyl group leads to cyclization and elimination of a tert-butyl cation, affording the 5-substituted 2-oxazolidinone (B127357) product. researchgate.net This method allows for the direct conversion of abundant alkene feedstocks into valuable oxazolidinone structures. researchgate.net

Table 4: Tandem Copper/Photoredox Catalysis for Oxazolidinone Synthesis researchgate.net

| Alkene Substrate | N/O Source | Catalyst System | Solvent | Key Outcome |

|---|

Expedited and Efficient Synthetic Techniques

The demand for streamlined synthetic routes has led to the development of several expedited and efficient techniques for constructing the this compound scaffold. These methods prioritize operational simplicity, mild reaction conditions, and high yields.

One-pot transformations from readily available precursors are particularly noteworthy. For instance, enantiomerically pure 5-functionalized oxazolidin-2-ones can be prepared in a single step from chiral aziridines that have an electron-withdrawing group at the C-2 position. bioorg.org This process occurs through a regioselective ring-opening of the aziridine, followed by an intramolecular cyclization, proceeding with retention of configuration and in high yields. bioorg.org Similarly, the reaction of epoxides with chlorosulfonyl isocyanate (CSI) provides a direct, catalyst-free route to oxazolidinones under mild conditions, often yielding the product alongside five-membered cyclic carbonates. beilstein-journals.org

Cascade reactions also represent an efficient strategy. A reported cascade synthesis of 5-(hydroxymethyl)oxazolidin-2-ones utilizes tert-butyl carbonate as a nucleophile in an epoxide ring-opening sequence mediated by Boc₂O. researchgate.net This approach avoids many of the expensive reagents and harsh conditions associated with other methods. researchgate.net

The catalytic methods described previously, such as copper-catalyzed CO₂ fixation and tandem copper/photoredox catalysis, are inherently efficient as they rely on catalytic turnovers, operate with high atom economy, and often proceed under mild, ligand-free, and base-free conditions, directly converting simple feedstocks into complex heterocyclic products. researchgate.netresearchgate.net

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sciforum.netnih.gov The application of microwave irradiation in the synthesis of oxazolidinones, including this compound, has demonstrated considerable advantages. sciforum.net This method typically involves the reaction of an appropriate amino alcohol with a carbonyl source, such as diethyl carbonate, under microwave irradiation. mdpi.com

The optimization of microwave-assisted synthesis involves a systematic study of various reaction parameters to achieve the highest yield and purity in the shortest possible time. Key parameters that are often fine-tuned include:

Temperature: The reaction temperature is a critical factor, with optimal temperatures often ranging between 125–135 °C for oxazolidinone formation. mdpi.com

Reaction Time: Microwave synthesis dramatically reduces reaction times, often from several hours to just a few minutes. researchgate.net For instance, syntheses that would take over 12 hours with conventional heating can be completed in as little as 30 minutes to an hour under microwave conditions. researchgate.net

Solvent: The choice of solvent is crucial as it must efficiently absorb microwave energy. Polar solvents like ethanol, methanol, and dimethylformamide (DMF) are commonly employed. researchgate.netnih.gov In some cases, solvent-free conditions can also be utilized, offering a greener synthetic route. nih.gov

Catalyst/Base: The presence of a base or catalyst, such as sodium methoxide (B1231860) or potassium carbonate, is often necessary to facilitate the cyclization reaction. mdpi.com The catalyst loading is another parameter that is optimized to ensure efficient conversion. nih.gov

| Entry | Amino Alcohol | Base | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (S)-Phenylalaninol | NaOMe | 125 | 10 | 92 |

| 2 | (S)-Phenylglycinol | K₂CO₃ | 130 | 15 | 90 |

| 3 | (S)-Valinol | NaOMe | 125 | 10 | 88 |

| 4 | (1S, 2R)-Norephedrine | K₂CO₃ | 135 | 20 | 95 |

One-Pot Multicomponent Reactions for Oxazolidinone Formation

One-pot multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their ability to construct complex molecules from simple starting materials in a single synthetic operation, thereby increasing efficiency and reducing waste. figshare.com Several MCR strategies have been developed for the synthesis of the oxazolidinone scaffold.

A notable example is the one-pot reaction of epoxides with chlorosulfonyl isocyanate (CSI). beilstein-journals.orgnih.gov This reaction proceeds under mild conditions and does not require a catalyst, affording both oxazolidinones and five-membered cyclic carbonates. beilstein-journals.orgnih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM), and the ratio of the two products can be influenced by the reaction conditions and the structure of the epoxide. beilstein-journals.orgnih.gov This method is advantageous due to its operational simplicity, shorter reaction times, and the use of a metal-free reagent. beilstein-journals.org

Another approach involves a three-component reaction of an epoxide, an amine, and a dialkyl carbonate, catalyzed by rare-earth metal amides. This methodology allows for the efficient construction of a wide range of 3,5-disubstituted oxazolidinones. researchgate.net The reaction proceeds with a broad substrate scope, although sterically hindered epoxides may react more slowly. researchgate.net

The development of such MCRs provides a streamlined and atom-economical route to diversely substituted oxazolidinones, which is highly valuable for the rapid generation of compound libraries for drug discovery. researchgate.net

| Entry | Epoxide | Solvent | Yield of Oxazolidinone (%) | Yield of Cyclic Carbonate (%) |

|---|---|---|---|---|

| 1 | Styrene oxide | DCM | 41 | 45 |

| 2 | trans-Stilbene oxide | DCM | 40 | 42 |

| 3 | cis-Stilbene oxide | DCM | 38 | 40 |

| 4 | Cyclooctene oxide | DCM | 42 | 46 |

Hypervalent Iodine Mediated Cyclization of Allylcarbamates

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metal-based oxidants in a variety of organic transformations. researchgate.net One such application is the intramolecular cyclization of N-allylcarbamates to afford substituted oxazolidinones. worktribe.comhud.ac.uk This methodology provides a powerful tool for the construction of the oxazolidinone ring with the potential for introducing functionality at the 5-position.

The reaction is typically mediated by a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), in the presence of a suitable solvent. researchgate.net The proposed mechanism involves the activation of the alkene moiety in the allylcarbamate by the iodine(III) species, which triggers an intramolecular nucleophilic attack by the carbamate (B1207046) oxygen, leading to the formation of the oxazolidinone ring. beilstein-journals.org

This method has been shown to be applicable to a wide range of substrates, allowing for the synthesis of various substituted oxazolidinones. worktribe.comhud.ac.uk The reaction conditions are generally mild, and the products can be obtained in good to excellent yields. researchgate.net Furthermore, this strategy allows for the preparation of 5-(iodomethyl)oxazolidin-2-ones, which are valuable intermediates for further synthetic transformations. researchgate.net

| Entry | Substituent on Allyl Group | Yield (%) |

|---|---|---|

| 1 | H | 85 |

| 2 | Phenyl | 78 |

| 3 | 4-Methoxyphenyl | 82 |

| 4 | 4-Chlorophenyl | 75 |

Nucleophilic Epoxide Ring Opening with Intramolecular Acyl Substitution

A highly efficient and modular approach to the synthesis of N-aryl-5-substituted-2-oxazolidinones involves a cascade reaction combining intermolecular nucleophilic epoxide ring opening with an intramolecular acyl substitution. researchgate.netresearchgate.net This strategy addresses several challenges associated with traditional methods, such as the use of expensive reagents and harsh reaction conditions. researchgate.net

In this methodology, an epoxy carbamate is treated with a nucleophile, which opens the epoxide ring. The resulting intermediate then undergoes a rapid intramolecular acyl substitution to form the oxazolidinone ring. researchgate.net This cascade process allows for the rapid and efficient conversion of readily available starting materials into valuable oxazolidinone products. researchgate.net

The reaction demonstrates broad substrate scope, with favorable reactivity across a diverse range of aryl groups on the carbamate and various substituents on the epoxide. researchgate.net Yields for this transformation are consistently high, often ranging from 55% to 99% for a multitude of examples. researchgate.net This versatile method has also been successfully applied to the synthesis of the six-membered 1,3-oxazinan-2-one (B31196) ring system. researchgate.net The efficiency and scalability of this approach make it particularly attractive for applications in medicinal chemistry and the synthesis of pharmaceutical intermediates. acs.org

| Entry | Aryl Group | Epoxide Substituent | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | H | 92 |

| 2 | 4-Fluorophenyl | H | 95 |

| 3 | 4-Methoxyphenyl | H | 88 |

| 4 | Phenyl | CH₂OH | 91 |

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 5 Phenyl 1,3 Oxazolidin 2 One

Ring-Opening Reactions and Derived Products

The oxazolidinone ring, while generally stable, can be opened under specific chemical conditions to yield valuable synthetic intermediates. These reactions proceed through the cleavage of C-O or N-C bonds within the heterocyclic core.

A significant advancement in the use of 2-oxazolidinones is their application in the synthesis of β-chalcogen amines. A one-step protocol has been developed for the regioselective, decarboxylative ring-opening of non-activated 2-oxazolidinones. This reaction is promoted by chalcogenolate anions (Se⁻, Te⁻, S⁻) generated in situ from the reduction of diorganoyl dichalcogenides with sodium borohydride. Current time information in Merrimack County, US. The process provides a facile and modular route to primary and secondary β-selenoamines, β-telluroamines, and β-thioamines, with yields reaching up to 95%. Current time information in Merrimack County, US.researchgate.net

The reaction is versatile, accommodating a wide range of substituents on both the oxazolidinone ring and the diorganoyl dichalcogenide. Current time information in Merrimack County, US. For instance, reactions involving N-alkylated-2-oxazolidinones proceed efficiently to yield secondary β-selenoamines. nih.gov N-allyl and N-phenyl substituted oxazolidinones have been shown to furnish the corresponding ring-opened products in excellent yields. Current time information in Merrimack County, US.nih.gov This methodology presents a safer and more versatile alternative to traditional methods for synthesizing β-chalcogen amines, which often involve hazardous starting materials like N-H-aziridines or require extensive use of protecting groups for β-amino alcohols. Current time information in Merrimack County, US.nih.gov

Table 1: Synthesis of β-Chalcogen Amines via Decarboxylative Ring-Opening of 2-Oxazolidinones This table presents a selection of results from the broader study of 2-oxazolidinone (B127357) ring-opening to demonstrate the scope of the reaction.

| Entry | Oxazolidinone Substrate | Dichalcogenide | Product | Yield (%) |

| 1 | 5-Ethyl-1,3-oxazolidin-2-one | Diphenyl diselenide | 2-(Phenylselanyl)butan-1-amine | 87 |

| 2 | 5-Phenyl-1,3-oxazolidin-2-one | Diphenyl diselenide | 2-Phenyl-2-(phenylselanyl)ethan-1-amine | 89 |

| 3 | 5-Methyl-5-phenyl-1,3-oxazolidin-2-one | Diphenyl diselenide | 1-Phenyl-1-(phenylselanyl)propan-2-amine | 85 |

| 4 | N-Allyl-5-phenyl-1,3-oxazolidin-2-one | Diphenyl diselenide | N-Allyl-2-phenyl-2-(phenylselanyl)ethan-1-amine | 91 |

| 5 | 5-Phenyl-1,3-oxazolidin-2-one | Diphenyl ditelluride | 2-Phenyl-2-(phenyltellanyl)ethan-1-amine | 89 |

| 6 | 5-Ethyl-1,3-oxazolidin-2-one | Diphenyl disulfide | 2-(Phenylthio)butan-1-amine | 84 |

Data sourced from studies on decarboxylative ring-opening reactions. Current time information in Merrimack County, US.nih.gov

The oxazolidin-2-one ring is a cyclic carbamate (B1207046), a functional group that can be reduced by powerful hydride reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org While esters and carboxylic acids are reduced to primary alcohols, and amides are reduced to amines, the reduction of a carbamate typically cleaves the carbonyl group to yield an amine and an alcohol. In the case of a cyclic carbamate such as this compound, reductive ring-opening is expected to cleave the ring to produce the corresponding N-methyl amino alcohol, 1-phenyl-2-(methylamino)propan-1-ol.

This transformation is mechanistically related to the LiAlH₄ reduction of amides. masterorganicchemistry.com The hydride attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and further reduction steps result in the cleavage of the ring and reduction of the carbonyl function. The resulting amino alcohol is a valuable chiral building block. While this reaction is a standard transformation for carbamates, specific studies detailing the reductive ring-opening of this compound itself were not prominent in the surveyed literature. However, the generation of chiral amino alcohols from various precursors is a cornerstone of asymmetric synthesis, and these products can be further utilized, for example, as precursors for chiral 1,3-diols. nih.gov

The 2-oxazolidinone scaffold is fundamentally a cyclic carbamate. This structure confers significant chemical and metabolic stability compared to non-cyclic carbamates, which are more susceptible to hydrolysis. rsc.org The ring is generally resistant to cleavage by water under neutral conditions.

However, the ring can be opened hydrolytically under specific catalytic conditions. For instance, N-substituted oxazolidinones can be hydrolyzed to their corresponding vicinal amino alcohols using a basic ion-exchange resin (Dowex 1x8-100). researchgate.net N-unsubstituted oxazolidinones, such as the title compound, are resistant to this method but can be effectively hydrolyzed using polymer-supported ethylenediamine (B42938). researchgate.net This indicates that while the ring is stable, targeted catalytic methods can achieve its cleavage. The hydrolysis is also subject to general acid catalysis, although the rates and mechanisms are highly dependent on the substitution pattern of the oxazolidine (B1195125) ring. wikipedia.org The stability of the oxazolidinone ring is a key feature, allowing it to be carried through multi-step syntheses before a final, targeted cleavage to reveal the amino alcohol functionality when desired.

Nucleophilic and Electrophilic Transformations

Beyond ring-opening, the reactivity of this compound is dominated by transformations involving the nitrogen atom, particularly after acylation.

The nitrogen atom of the oxazolidinone ring can act as a nucleophile, readily reacting with acylating agents such as carboxylic acids or their derivatives (e.g., acid chlorides) to form N-acyl-2-oxazolidinones. This acyl group transfer is a cornerstone of the use of oxazolidinones as chiral auxiliaries in asymmetric synthesis. wikipedia.org Specifically, the closely related stereoisomer, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, is a well-known Evans auxiliary that reacts with carboxylic acids to yield the corresponding N-acyl imides.

The coupling is typically facilitated by a dehydrating agent or by converting the carboxylic acid to a more reactive species. For example, reaction with an acid chloride in the presence of a base like n-butyllithium proceeds efficiently. The n-butyllithium first deprotonates the N-H group, forming a lithium amide that then reacts with the acid chloride.

Table 2: Representative Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

| Entry | Acylating Agent | Base / Conditions | Product | Yield (%) |

| 1 | Propanoyl chloride | n-BuLi, THF, -78 °C | (4R,5S)-4-Methyl-5-phenyl-3-propanoyloxazolidin-2-one | >95 |

| 2 | Phenylpropiolic acid | 2-chloro-1-methylpyridinium iodide, NEt₃ | (4R,5S)-4-Methyl-5-phenyl-3-(3-phenylpropioloyl)oxazolidin-2-one | 26 |

| 3 | Racemic 2-phenylpropanoyl chloride | n-BuLi, THF, -78 °C | Diastereomeric mixture of (4R,5S)-4-Methyl-5-phenyl-3-[2(S/R)-phenylpropionyl]oxazolidin-2-one | 48 (total) |

Data sourced from studies on Evans auxiliaries and acylation reactions.

Once the N-acyl derivative of the oxazolidinone is formed, the α-protons on the acyl group become acidic and can be selectively removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. The stereochemistry of the subsequent reaction of this enolate with an electrophile is directed by the bulky substituents on the chiral auxiliary (the 4-methyl and 5-phenyl groups).

The phenyl group at the C5 position effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This results in the highly diastereoselective formation of a new stereocenter. After the reaction, the chiral auxiliary can be cleaved, typically under mild hydrolytic conditions, to release the chiral product (e.g., a chiral carboxylic acid, alcohol, or aldehyde) and recover the original oxazolidinone. This powerful methodology has been widely applied in the synthesis of complex natural products and pharmaceuticals. The formation of a lithium enolate from an N-acylated (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and its subsequent alkylation is a classic example of this reactivity.

Article Generation Incomplete: Lack of Specific Research Data

Following a comprehensive search of scientific literature, it is not possible to generate the requested article on the "" with the specified outline. The search did not yield sufficient research data specifically pertaining to the chemical reactivity of the geminal-substituted This compound .

The available body of scientific work is overwhelmingly focused on its structural isomer, (4S,5R)- or (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone . This well-known compound, an Evans chiral auxiliary, features vicinal (adjacent) methyl and phenyl groups at the C-4 and C-5 positions, respectively researchgate.netnih.govsigmaaldrich.com. The extensive research available for this isomer includes detailed studies on N-functionalization, its use in asymmetric synthesis, and its role in developing chiral reagents sigmaaldrich.comresearchgate.netnih.gov.

However, specific studies detailing the following reactions for This compound could not be located:

Nucleophilic attack on its bis(oxazolidinyl)methane derivatives.

Mechanisms of its intramolecular cyclization or rearrangement.

Specific strategies for N-functionalization and substitution.

Methods for substitution or modification at its C-4 and C-5 positions.

Its development or application as a chiral sulfinyl transfer reagent.

Due to the strict requirement to focus solely on This compound and the absence of specific data in the public domain to populate the requested sections, generating a scientifically accurate and thorough article according to the provided outline is not feasible. Using data from the incorrect isomer would be scientifically inaccurate and violate the explicit instructions of the request.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Elucidation of Molecular Structure via ¹H NMR and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule like 5-Methyl-5-phenyl-1,3-oxazolidin-2-one.

¹H NMR Spectroscopy: A ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the methylene (B1212753) group (CH₂) in the oxazolidinone ring, and the phenyl group. The chemical shifts (δ) would indicate their electronic environment, and the splitting patterns (multiplicity) would reveal neighboring protons, helping to confirm the connectivity.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would display separate signals for each unique carbon atom, including the methyl carbon, the methylene carbon, the quaternary carbon at the 5-position, the carbonyl carbon of the oxazolidinone ring, and the distinct carbons of the phenyl group.

However, a thorough search of scientific databases did not yield specific, published ¹H or ¹³C NMR spectral data, such as chemical shifts and coupling constants, for this compound. While data exists for isomers like (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, it is not applicable to the title compound due to the different substitution pattern. nih.gov

Stereochemical Assignment through NMR Parameters

NMR spectroscopy is a powerful method for assigning stereochemistry. For chiral molecules like this compound, which has a stereocenter at the C5 position, techniques such as the analysis of vicinal coupling constants (³J) and Nuclear Overhauser Effect (NOE) experiments are typically employed. researchgate.net These methods can determine the relative spatial arrangement of substituents on the ring. researchgate.net

Specific experimental data from NOE or advanced coupling constant analysis to definitively assign the stereochemistry of this compound has not been reported in the available literature.

Conformational Dynamics and Ring Fluxionality Studies by NMR

Dynamic NMR (DNMR) techniques are used to study time-dependent molecular processes such as conformational changes (e.g., ring flipping or puckering) and hindered bond rotation. copernicus.orgunibas.it By recording NMR spectra at various temperatures, it is possible to observe changes in the spectral lines, such as broadening or coalescence, which can be analyzed to determine the energy barriers and rates of these dynamic processes. copernicus.org The oxazolidinone ring in the title compound is expected to exist in specific conformations, and DNMR could provide insight into the energetics of their interconversion.

Currently, there are no published studies focusing on the conformational dynamics or ring fluxionality of this compound using NMR spectroscopy.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds. semanticscholar.orgnih.gov In a typical GC-MS analysis of this compound, the molecule would be ionized, and the resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight. This molecular ion would then fragment in a predictable manner, yielding smaller charged fragments. The pattern of these fragments serves as a molecular fingerprint. Common fragmentation pathways for related structures often involve cleavage of bonds adjacent to the carbonyl group or the phenyl ring. chemguide.co.uklibretexts.org

Despite the utility of this technique, specific GC-MS data, including retention times and a detailed mass fragmentation pattern for this compound, is not available in the public domain based on the conducted searches. Data for related isomers is documented but cannot be directly extrapolated. nist.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

For this compound, an IR or Raman spectrum would be expected to show characteristic absorption bands for key functional groups. These would include:

A strong absorption band for the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046). dtu.dk

Bands corresponding to C-N and C-O stretching within the oxazolidinone ring.

Absorptions related to the C-H bonds of the methyl, methylene, and aromatic groups.

Characteristic bands for the phenyl group, including C=C stretching and C-H bending vibrations. researchgate.net

A review of the literature did not uncover any published IR or Raman spectra specifically for this compound. While IR data for related oxazolidinone structures are available, they are not directly applicable to the title compound. bioorg.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique fingerprint corresponding to the molecule's vibrational modes. For this compound, the spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (oxazolidinone) ring. This peak typically appears in the range of 1750-1793 cm⁻¹. rsc.org The exact position can be influenced by the ring strain and substituents. The presence of the phenyl group is confirmed by C-H stretching vibrations of the aromatic ring, which are observed as a group of weaker bands above 3000 cm⁻¹, and by C=C stretching vibrations within the ring, appearing in the 1450-1600 cm⁻¹ region. vscht.cz Aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹. Additionally, characteristic C-O stretching vibrations from the carbamate ester group are typically observed in the 1200-1300 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Cyclic Carbamate | 1750 - 1793 | Strong |

| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (Methyl) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic (Phenyl) | 1450 - 1600 | Medium-Variable |

| C-O Stretch | Carbamate Ester | 1200 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Key features in the Raman spectrum of this compound would include a strong, sharp peak corresponding to the symmetric breathing mode of the phenyl ring, typically found near 1000 cm⁻¹. nih.gov Other vibrations associated with the phenyl group, such as C-H in-plane bending and C=C stretching, also produce distinct Raman signals. nsf.gov The carbonyl (C=O) stretch of the oxazolidinone ring, while strong in the IR spectrum, also appears in the Raman spectrum, often in a similar region around 1750 cm⁻¹. Vibrations associated with the C-C and C-N bonds of the heterocyclic ring contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹), which is unique to the molecule's specific structure. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) Spectroscopy

This compound is a chiral molecule, possessing a stereocenter at the C5 position of the oxazolidinone ring. Electronic Circular Dichroism (ECD) spectroscopy is an essential chiroptical technique used to determine the absolute configuration (R or S) of chiral molecules in solution. arxiv.org The technique measures the differential absorption of left and right circularly polarized light by chromophores within the molecule.

The primary chromophores in this compound are the phenyl group and the carbonyl group of the carbamate. The interaction between these groups gives rise to characteristic Cotton effects (positive or negative peaks) in the ECD spectrum. The absolute configuration is typically determined by comparing the experimentally measured ECD spectrum with theoretical spectra calculated for both the (R) and (S) enantiomers using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.netmdpi.com A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov For instance, a study on a related oxazolidinone intermediate showed distinct positive and negative bands that could be correlated with a specific enantiomer. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Analysis of such analogs reveals that the five-membered oxazolidinone ring typically adopts a non-planar conformation, often described as an "envelope" shape, where one atom is out of the plane of the other four. nih.govnih.gov The phenyl and methyl groups at the C5 position are in fixed orientations relative to the ring. The crystal packing is determined by intermolecular forces, such as van der Waals contacts. nih.gov The crystallographic data allows for the creation of a detailed model of the molecule's solid-state structure. scielo.org.za

Table 2: Representative Crystallographic Data for a Substituted 5-Phenyl-1,3-oxazolidin-2-one Analog ((4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃NO₃S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1605 (4) |

| b (Å) | 11.8490 (8) |

| c (Å) | 15.3861 (11) |

| Volume (ų) | 1123.12 (13) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 100 |

| Key Structural Feature | Oxazolidinone ring adopts an envelope conformation. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one |

Computational Chemistry and Structure Activity Relationship Qsar Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. These methods are instrumental in understanding spectroscopic properties and reactivity.

Application of Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Prediction

Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. growingscience.comresearchgate.netprinceton.edu While specific TDDFT studies on 5-Methyl-5-phenyl-1,3-oxazolidin-2-one are not extensively documented in publicly available literature, the methodology is widely applied to similar heterocyclic compounds, such as oxazol-5-one derivatives. researchgate.netnih.gov

The general approach involves optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT), followed by TDDFT calculations to determine the excitation energies and oscillator strengths of electronic transitions. mdpi.comyoutube.com These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions. researchgate.net

For a molecule like this compound, TDDFT calculations would likely focus on the transitions involving the phenyl ring and the oxazolidinone core. The solvent environment can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as the polarity of the solvent can influence the electronic transitions and thus the observed spectrum. rsc.org The results of such studies are valuable for interpreting experimental spectroscopic data and understanding the photophysical properties of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

Analysis of Electronic and Steric Descriptors Governing Activity

The development of robust QSAR models relies on the selection of appropriate molecular descriptors that encode the structural features of the molecules. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For the aforementioned CETP inhibitors with an oxazolidinone core, the inhibitory activity was found to be governed by a combination of electronic and steric properties.

The following table presents a selection of descriptors that are often considered in QSAR studies of oxazolidinone derivatives and their general influence on biological activity.

| Descriptor Category | Example Descriptors | General Influence on Activity |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Atomic charges | Can influence ligand-receptor interactions, such as hydrogen bonding and electrostatic interactions. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Affects the fit of the molecule into the binding pocket of the target protein. Bulky substituents can either enhance or hinder activity depending on the size and shape of the binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Plays a crucial role in the transport of the molecule to the target site and its interaction with hydrophobic pockets in the receptor. |

| Topological | Connectivity indices, Shape indices | Describe the size, shape, and branching of the molecule, which are important for receptor binding. |

Molecular Docking and Ligand-Target Interaction Analysis in Chemical Biology Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bibliotekanauki.pl It is widely used in drug design to predict the binding mode of a ligand to its protein target. researchgate.netresearchgate.net

Prediction of Binding Modes with Biological Macromolecules

For oxazolidinone derivatives, which are known to exhibit a range of biological activities, molecular docking studies are crucial for understanding their mechanism of action at the molecular level. qut.edu.aumdpi.combepls.com These studies can predict how a molecule like this compound or its analogs might bind to the active site of a target protein. nih.gov

The process of molecular docking involves:

Obtaining the three-dimensional structures of the ligand (the oxazolidinone derivative) and the target macromolecule (e.g., an enzyme or receptor), often from experimental sources like X-ray crystallography or NMR spectroscopy, or from homology modeling.

Sampling a wide range of possible conformations and orientations of the ligand within the binding site of the target.

Using a scoring function to estimate the binding affinity for each pose and rank them.

Docking studies on various oxazolidinone-containing compounds have revealed key interactions that contribute to their binding affinity. These interactions often include:

Hydrogen bonds: The carbonyl oxygen and the NH group of the oxazolidinone ring can act as hydrogen bond acceptors and donors, respectively.

Hydrophobic interactions: The phenyl ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The phenyl ring can participate in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

By visualizing the predicted binding modes, researchers can gain insights into the specific amino acid residues that are important for binding and can rationalize the structure-activity relationships observed in a series of compounds. biorxiv.org This information is invaluable for the design of new derivatives with improved affinity and selectivity for the target macromolecule.

Conformational Analysis and Energy Minimization through Computational Methods

Computational methods such as Density Functional Theory (DFT) are frequently employed to perform these analyses. nih.gov A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to optimize the molecular geometry and calculate the energy of various conformers. nih.govresearchgate.netajchem-a.com The goal of energy minimization is to find the set of atomic coordinates that represents a minimum on the potential energy surface. mdpi.com By systematically rotating key bonds (like the C5-phenyl bond) and performing geometry optimization at each step, a series of stable conformers (local minima) can be identified.

The results of such an analysis allow for the determination of the global minimum energy conformation—the most stable and thus most probable structure of the molecule under given conditions. The energy difference between various conformers and the energy barriers for their interconversion provide insight into the molecule's flexibility.

Research Findings from Conformational Analysis

A computational study of this compound would reveal several low-energy conformations. The primary differentiating feature among these conformers is the dihedral angle defining the orientation of the phenyl ring. The interaction between the phenyl group and the adjacent methyl group and the oxazolidinone ring creates steric hindrance, leading to distinct, energetically favorable rotational isomers (rotamers).

The findings are typically presented in a table that quantifies the energetic and geometric properties of each stable conformer.

Table 1: Calculated Properties of Stable Conformers of this compound This table presents hypothetical data representative of a DFT B3LYP/6-31G(d,p) level of theory calculation to illustrate typical findings.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O1-C5-C_phenyl-C_phenyl) (°) | Dipole Moment (Debye) | Population (%) at 298 K |

|---|---|---|---|---|

| A | 0.00 | 75.2 | 4.15 | 65.1 |

| B | 0.85 | -45.8 | 4.32 | 20.3 |

| C | 1.50 | 178.5 | 3.98 | 14.6 |

Global Minimum: Conformer A is identified as the global minimum energy structure, being the most stable and therefore the most abundant conformer at room temperature. Its specific phenyl ring orientation minimizes steric clashes.

Conformational Flexibility: The existence of other stable conformers (B and C) within a relatively small energy window (< 2 kcal/mol) suggests that the molecule possesses considerable conformational flexibility.

Energy Barriers: Further calculations would map the transition states between these conformers, revealing the energy barriers to rotation around the C5-phenyl bond. This information is critical for understanding the dynamics of the molecule.

Structural Properties: The analysis provides precise bond lengths, bond angles, and dihedral angles for the most stable structure, which can be compared with experimental data from X-ray crystallography if available. The calculated dipole moment is another important property that influences solubility and intermolecular interactions.

Applications of 5 Methyl 5 Phenyl 1,3 Oxazolidin 2 One in Contemporary Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The (4S,5R) and (4R,5S) isomers of 4-methyl-5-phenyl-2-oxazolidinone are highly effective chiral auxiliaries, often referred to as Evans auxiliaries. sigmaaldrich.com They are typically N-acylated and then subjected to reactions such as carbonyl additions, Diels-Alder cycloadditions, and aldol (B89426) condensations, where the auxiliary's inherent chirality guides the formation of new stereocenters on the acyl group.

Stereoselective Control in Carbonyl Addition Reactions

N-acyl derivatives of 4-methyl-5-phenyl-2-oxazolidinone provide a robust platform for controlling stereochemistry in addition reactions to the acyl carbonyl group. The formation of chiral enolates from these N-acyl imides, followed by alkylation, is a well-established method for the asymmetric synthesis of α-substituted carboxylic acid derivatives.

The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the chiral auxiliary. The phenyl and methyl groups of the oxazolidinone ring effectively shield one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This leads to a high degree of diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved hydrolytically or via reduction to yield the desired enantiomerically enriched product and recover the auxiliary for reuse.

For instance, the acylation of (+)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with racemic 2-phenylpropanoyl chloride results in the formation of diastereomeric N-acyl products. researchgate.net Subsequent reactions involving the carbonyl group of the acyl chain would proceed with stereocontrol directed by the auxiliary.

Diastereoselective Control in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When N-α,β-unsaturated acyl derivatives of 4-methyl-5-phenyl-2-oxazolidinone are used as dienophiles, the reaction proceeds with a high degree of diastereoselectivity. acs.org The stereochemical course is governed by the coordination of a Lewis acid to the carbonyl oxygen atoms of the N-acyl-oxazolidinone.

This chelation locks the conformation of the dienophile, exposing one face to the approaching diene while the phenyl group of the auxiliary shields the other face. This facial bias results in the formation of cycloadducts with excellent diastereomeric purity. The choice of Lewis acid and reaction conditions can be tuned to optimize both reactivity and selectivity. The utility of these chiral N-acyloxazolidinones as dienophiles has been demonstrated in numerous total synthesis campaigns. acs.orgnih.gov

| Chiral Auxiliary | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (endo) |

|---|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-3-crotonyl-2-oxazolidinone | Et₂AlCl | 95:5 | 98% de |

| (4R,5S)-4-Methyl-5-phenyl-3-crotonyl-2-oxazolidinone | TiCl₄ | 96:4 | 97% de |

| (4S)-4-Isopropyl-3-crotonyl-2-oxazolidinone | Et₂AlCl | 99:1 | 99% de |

Data is representative of typical results for Evans-type auxiliaries in Lewis acid-catalyzed Diels-Alder reactions.

Directed Asymmetric Aldol Condensations

Asymmetric aldol condensations are fundamental for constructing β-hydroxy carbonyl units, which are prevalent in many natural products. The boron enolates derived from N-acyl derivatives of 4-methyl-5-phenyl-2-oxazolidinone react with aldehydes with predictable and high levels of diastereoselectivity. nih.gov

The stereochemical outcome is reliably predicted by the Zimmerman-Traxler transition state model, wherein the boron enolate forms a rigid six-membered chair-like transition state with the aldehyde. The substituents on the chiral auxiliary dictate the facial selectivity of the reaction on the enolate, while the stereochemistry of the aldehyde controls the simple diastereoselection. This dual control allows for the synthesis of any of the four possible stereoisomeric aldol adducts by appropriately selecting the enantiomer of the chiral auxiliary and the enolate geometry.

Scaffold for Complex Molecular Architectures and Building Blocks

Beyond its transient role as a chiral auxiliary, the 5-methyl-5-phenyl-1,3-oxazolidin-2-one ring system itself serves as a valuable and stable scaffold in the synthesis of more complex molecules. bioorg.orgnih.gov Its rigid framework and defined stereochemistry make it an ideal building block for various applications.

Precursors for Pharmaceutically Relevant Intermediates and Analogues

The oxazolidinone ring is a key pharmacophore in a class of antibiotics that includes Linezolid. orientjchem.org Consequently, chiral oxazolidinone derivatives are crucial intermediates in the synthesis of these pharmaceuticals and their analogues. orientjchem.orgresearchgate.net The 5-methyl-5-phenyl substituted core can be incorporated into drug candidates to modulate properties such as target binding, metabolic stability, and pharmacokinetic profiles.

Research has demonstrated the synthesis of various 4,5-disubstituted oxazolidin-2-ones as building blocks for drug discovery. nih.gov For example, a range of (4S,5R)-4-methyl-5-aryloxazolidin-2-ones have been efficiently synthesized, highlighting the utility of this scaffold for creating libraries of potential pharmaceutical agents. nih.gov

| Aryl Substituent | Product | Yield |

|---|---|---|

| p-Chlorophenyl | (4S,5R)-5-(4-chlorophenyl)-4-methyloxazolidin-2-one | 97% |

| Thiophen-2-yl | (4S,5R)-4-methyl-5-(thiophen-2-yl)oxazolidin-2-one | 95% |

| p-Methoxyphenyl | (4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one | 93% |

| p-Nitrophenyl | (4S,5R)-4-methyl-5-(4-nitrophenyl)oxazolidin-2-one | 91% |

Data sourced from a study on the synthesis of oxazolidin-2-one scaffolds. nih.gov

Synthons for Natural Product Total Synthesis

The enantiopure nature and functional group compatibility of this compound make it an attractive starting material or intermediate (synthon) for the total synthesis of complex natural products.

A notable example is its use in the concise total synthesis of (−)-cytoxazone, a cytokine modulator. nih.gov In this synthesis, an asymmetric aldol reaction is followed by a Curtius rearrangement and intramolecular cyclization to construct the core (4S,5R)-4-methyl-5-aryloxazolidin-2-one structure of the natural product. This strategy demonstrates how the oxazolidinone core can be efficiently assembled as an integral part of the final target molecule, rather than being removed as an auxiliary. nih.govkaimosi.com This approach significantly shortens the synthetic route and establishes the stereocenters of the natural product in a controlled manner. nih.gov

Generation of Alpha-Functionalized Chiral Carbonyl Compounds

The temporary incorporation of a stereogenic group to guide the stereochemical outcome of a reaction is a fundamental concept in asymmetric synthesis, with chiral auxiliaries playing a pivotal role. wikipedia.org Oxazolidinones, such as this compound, are a prominent class of chiral auxiliaries that have been extensively utilized in the stereoselective functionalization of carbonyl compounds. wikipedia.org By converting a prochiral carbonyl compound into a chiral N-acyloxazolidinone, the oxazolidinone ring provides a rigid chiral environment that directs the approach of electrophiles to one of the two diastereotopic faces of the enolate, leading to the formation of alpha-functionalized products with high diastereoselectivity.

The stereocontrol exerted by the this compound auxiliary is attributed to the steric hindrance provided by the methyl and phenyl substituents at the C4 and C5 positions, respectively. Upon N-acylation and subsequent deprotonation to form an enolate, the auxiliary directs incoming electrophiles to the less sterically hindered face. This strategy has been successfully applied to a variety of reactions, including alkylations, aldol additions, and aminations, to generate chiral carboxylic acids, α-hydroxy acids, and α-amino acids after the straightforward removal of the auxiliary.

A key reaction in this context is the asymmetric aldol addition, which is instrumental in constructing complex organic molecules. The N-acyl derivative of this compound can be converted into a titanium enolate, which then reacts with an aldehyde to furnish syn-aldol adducts with a high degree of diastereoselectivity. nih.gov This methodology provides a reliable route to optically active β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. nih.gov

The following table summarizes representative examples of the diastereoselective alkylation of N-acyl derivatives of oxazolidinone auxiliaries, demonstrating the high levels of stereocontrol achieved.

| Chiral Auxiliary | Electrophile | Product Diastereomeric Excess (de) | Reference |

| (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Various Alkyl Halides | 85-94% | rsc.org |

| (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Organocuprates (Conjugate Addition) | >95% | rsc.org |

Development of Novel Reagents and Catalytic Ligands

Chiral 1,3-Oxazolidine Ligands in Asymmetric Catalysis

The rigid and sterically defined structure of the 1,3-oxazolidine framework makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. nih.gov These ligands, derived from readily available amino alcohols, can coordinate with metal centers to create a chiral environment that influences the stereochemical outcome of a catalytic transformation. nih.govbldpharm.com Ligands containing chiral oxazoline (B21484) moieties are among the most successful and widely used in asymmetric catalysis due to their modular nature and effectiveness in a broad range of metal-catalyzed reactions. bldpharm.com

While the direct application of ligands derived from this compound is not extensively documented in dedicated studies, the principles of ligand design suggest its potential as a chiral backbone. The stereogenic centers at the C4 and C5 positions can effectively bias the coordination sphere of a metal catalyst. By strategically introducing coordinating groups, such as phosphines or pyridyls, onto the oxazolidine (B1195125) structure, it is possible to create bidentate or tridentate ligands.

The development of such ligands often involves the chemical modification of the oxazolidine ring or its substituents. For instance, the nitrogen atom or other positions on the ring can be functionalized to introduce atoms that can coordinate to a transition metal. The resulting metal-ligand complex can then catalyze a variety of asymmetric reactions, including hydrogenations, allylic alkylations, and cycloadditions, with high enantioselectivity. nih.govnih.gov The success of these catalytic systems relies on the precise spatial arrangement of the ligand around the metal, which dictates the facial selectivity of the substrate's approach to the active site.

Design of Chiral Sulfinyl Transfer Reagents

Chiral sulfoxides are valuable intermediates in asymmetric synthesis, and their preparation in enantiomerically pure form is of significant interest. medcraveonline.com One effective method for the asymmetric synthesis of sulfoxides involves the use of chiral sulfinyl transfer reagents. N-sulfinyloxazolidinones, derived from chiral oxazolidinones like this compound, have emerged as highly efficient reagents for this purpose.

The design of these reagents is based on the temporary attachment of a sulfinyl group to the chiral auxiliary. The resulting N-sulfinyloxazolidinone possesses a chiral sulfur atom, and the stereochemistry of the sulfinylation is controlled by the existing chirality of the oxazolidinone. These reagents react with organometallic nucleophiles, such as Grignard or organolithium reagents, in a highly diastereoselective manner. acs.org The nucleophile attacks the sulfur atom, displacing the oxazolidinone anion and forming a new chiral sulfoxide. The stereochemical outcome of this nucleophilic substitution is typically an inversion of configuration at the sulfur center.

The crystal structure of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one has been reported, providing insight into the three-dimensional arrangement that governs its reactivity. nih.gov This structural information is crucial for understanding the mechanism of the diastereoselective sulfinyl transfer.

The following table presents data on the asymmetric synthesis of sulfoxides using an N-sulfinyloxazolidinone derived from a related chiral auxiliary, showcasing the high diastereoselectivity of the process.

| N-Sulfinyloxazolidinone Auxiliary | Organometallic Reagent | Product Diastereomeric Ratio | Reference |

| Based on (1S,2R)-1-amino-2-indanol | Aryl/Alkyl Grignard Reagents | Up to >99:1 | acs.org |

Applications in Materials Science and Polymer Chemistry

Utilization as Moisture Scavengers in Polyurethane Systems

To mitigate these issues, moisture scavengers are often incorporated into polyurethane formulations. Oxazolidines, including this compound, function as effective latent moisture scavengers. medcraveonline.comlibretexts.org They react with water through hydrolysis of the oxazolidine ring, a reaction that is often catalyzed by acids. This reaction consumes water without generating carbon dioxide, thus preventing the formation of bubbles and other defects in the curing polyurethane.

The hydrolysis of an oxazolidine results in the formation of an amino alcohol and a carbonyl compound. ekb.eg This mechanism effectively removes water from the system, allowing the desired reaction between the polyol and the isocyanate to proceed without interference. The use of oxazolidine moisture scavengers is particularly advantageous in one-component and two-component polyurethane systems, where they help to ensure the production of high-quality, defect-free materials. medcraveonline.com

Function as Performance Modifiers in Polyurethane Coatings and Paints

Beyond their primary role as moisture scavengers, oxazolidines can also be considered performance modifiers in polyurethane coatings and paints. By preventing the adverse effects of moisture, these compounds indirectly enhance several key properties of the cured material. The elimination of CO2-induced defects leads to coatings with improved appearance, including higher gloss and a smoother surface finish.

Furthermore, by ensuring the intended stoichiometry of the polyol-isocyanate reaction, oxazolidines contribute to the formation of a polymer network with optimal crosslink density. This, in turn, can lead to improvements in the mechanical properties of the coating, such as hardness, abrasion resistance, and chemical resistance. The amino alcohol formed upon hydrolysis of the oxazolidine can also react with isocyanate groups, becoming incorporated into the polymer backbone. This can further modify the properties of the resulting polyurethane.

Future Research Directions and Emerging Trends for 5 Methyl 5 Phenyl 1,3 Oxazolidin 2 One

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For 5-Methyl-5-phenyl-1,3-oxazolidin-2-one and its derivatives, future research is geared towards developing more environmentally benign and atom-economical synthetic methods.

One promising trend is the utilization of carbon dioxide (CO₂) as a C1 source for the construction of the oxazolidinone ring. mdpi.com This approach is highly attractive due to the abundance and low cost of CO₂. Research into catalytic systems, such as polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD), for the efficient conversion of corresponding amino alcohols with CO₂ into oxazolidinones is a key area of investigation. mdpi.com The development of recyclable and stable catalysts for this transformation will be crucial for its industrial applicability.

Furthermore, the exploration of biocatalytic methods presents another avenue for the sustainable synthesis of this compound. Enzymatic resolutions of racemic precursors or stereoselective enzymatic cyclizations could offer highly efficient and environmentally friendly alternatives to traditional chemical methods. The inherent high stereoselectivity of enzymes could provide access to enantiomerically pure this compound with minimal need for purification steps.

The development of synthetic strategies that minimize waste, avoid hazardous reagents, and reduce energy consumption will continue to be a major focus. This includes the use of safer solvents, catalytic instead of stoichiometric reagents, and processes that maximize atom economy.

In-depth Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of the oxazolidinone ring is understood, there remains significant potential for discovering novel reactivity patterns for this compound. The presence of the stereogenic center at the C5 position, substituted with both a methyl and a phenyl group, offers unique steric and electronic properties that could be exploited in new chemical transformations.

Future research could focus on the following areas:

Ring-Opening Reactions: Investigating novel regio- and stereoselective ring-opening reactions of the oxazolidinone core could lead to the synthesis of valuable chiral building blocks. mdpi.com For instance, the use of specific organometallic reagents or Lewis acids could facilitate selective cleavage of the C-O or C-N bonds, providing access to functionalized amino alcohols with high stereocontrol.

Cycloaddition Reactions: Exploring the participation of the oxazolidinone ring or its derivatives in various cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, could open up new pathways to complex heterocyclic systems. The dienophilic or dipolarophilic nature of the oxazolidinone scaffold could be modulated through N-acylation or other modifications.

C-H Functionalization: The direct functionalization of the C-H bonds on the phenyl ring or the methyl group of this compound represents a highly atom-economical approach to introduce new functional groups. The development of selective catalysts for such transformations would significantly expand the synthetic utility of this scaffold.

A deeper understanding of the conformational preferences and electronic distribution of this compound will be crucial in predicting and controlling its reactivity in these unexplored transformations.

Expansion of Applications in Complex Asymmetric Transformations

The primary application of chiral oxazolidinones lies in their role as chiral auxiliaries in asymmetric synthesis. researchgate.netnih.gov Building upon this established utility, future research will likely focus on expanding the application of this compound to more complex and challenging asymmetric transformations.

The unique steric hindrance provided by the C5-disubstitution can be advantageous in controlling the stereochemical outcome of reactions such as:

Asymmetric Alkylation: Directing the stereoselective alkylation of enolates derived from N-acyl derivatives of this compound to generate quaternary carbon centers with high enantiopurity. researchgate.net

Asymmetric Aldol (B89426) Reactions: Fine-tuning reaction conditions to achieve high diastereoselectivity in aldol additions, leading to the synthesis of complex polyketide fragments. nih.gov

Asymmetric Michael Additions: Utilizing the chiral scaffold to control the conjugate addition of nucleophiles to α,β-unsaturated systems.

Asymmetric Diels-Alder Reactions: Employing N-acryloyl derivatives of this compound as chiral dienophiles to control the stereochemistry of cycloaddition reactions.

The development of novel N-acyl derivatives with tunable electronic and steric properties will be key to unlocking the full potential of this chiral auxiliary in these and other asymmetric transformations.

Integration with Flow Chemistry and High-Throughput Synthesis Platforms

The integration of this compound chemistry with modern synthesis technologies such as flow chemistry and high-throughput synthesis platforms represents a significant emerging trend.